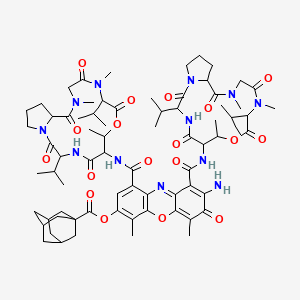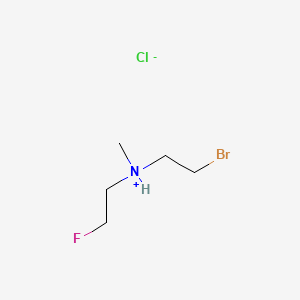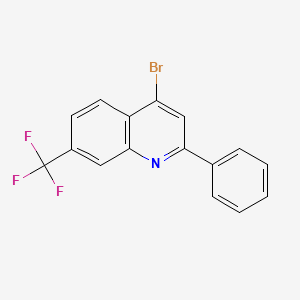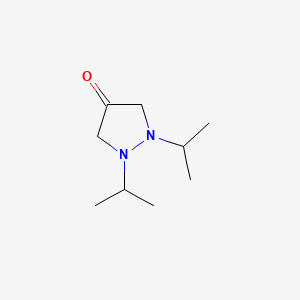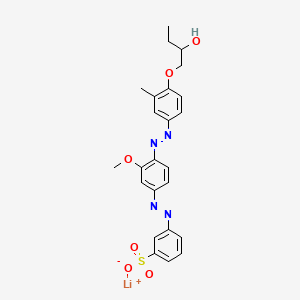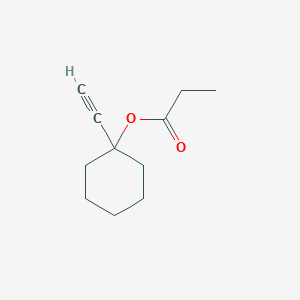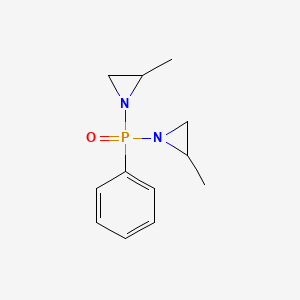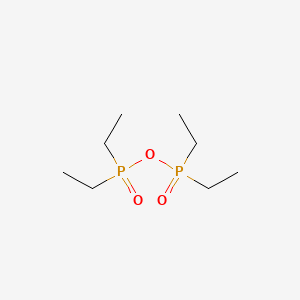
Phosphinic acid, diethyl-, anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, diethyl-, anhydride is an organophosphorus compound that belongs to the class of phosphinic acids It is characterized by the presence of a phosphorus atom bonded to two ethyl groups and an anhydride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic acid, diethyl-, anhydride can be synthesized through several methods. One common approach involves the reaction of diethylphosphinic acid with a dehydrating agent such as phosphorus pentachloride or thionyl chloride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the anhydride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. The use of efficient dehydrating agents and optimized reaction conditions ensures high yields and purity of the final product. Industrial production methods also focus on minimizing by-products and waste to enhance the overall efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, diethyl-, anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethylphosphinic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the anhydride to its corresponding phosphinic acid or other reduced forms.
Substitution: The anhydride group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, with the reaction conditions varying depending on the desired product.
Major Products Formed
The major products formed from these reactions include diethylphosphinic acid, various substituted phosphinic acids, and other organophosphorus compounds with diverse functional groups.
Scientific Research Applications
Phosphinic acid, diethyl-, anhydride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinic acid derivatives and other organophosphorus compounds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the behavior of natural phosphates in biological systems.
Medicine: Research explores its use in developing metalloprotease inhibitors and other therapeutic agents.
Industry: It finds applications in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphinic acid, diethyl-, anhydride involves its ability to interact with various molecular targets and pathways. In biological systems, it can act as a mimic of natural phosphate groups, thereby influencing enzymatic activities and metabolic pathways. The compound’s unique structure allows it to form stable complexes with metal ions, which is crucial for its role as a metalloprotease inhibitor.
Comparison with Similar Compounds
Phosphinic acid, diethyl-, anhydride can be compared with other similar compounds such as:
Phosphonic acids: These compounds have a similar phosphorus-oxygen backbone but differ in their functional groups and reactivity.
Phosphoric acids: While they share the phosphorus-oxygen bond, phosphoric acids have different oxidation states and chemical properties.
Phosphonates: These compounds are structurally similar but have different applications and reactivity profiles.
The uniqueness of this compound lies in its anhydride functional group, which imparts distinct chemical reactivity and potential for diverse applications.
Conclusion
This compound is a versatile organophosphorus compound with significant potential in various scientific and industrial fields
Properties
CAS No. |
7495-97-8 |
|---|---|
Molecular Formula |
C8H20O3P2 |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
1-[diethylphosphoryloxy(ethyl)phosphoryl]ethane |
InChI |
InChI=1S/C8H20O3P2/c1-5-12(9,6-2)11-13(10,7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
YNGGKPSGPCNSAF-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CC)OP(=O)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13755869.png)
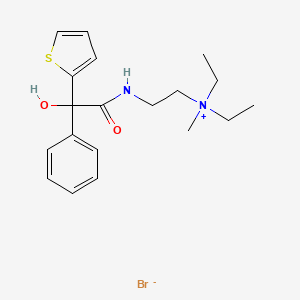
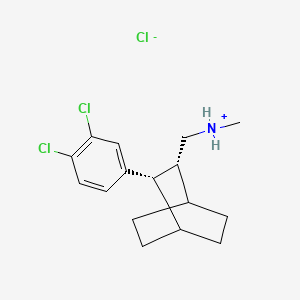
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13755886.png)

